molecular formula C8H12O4 B3279947 (E)-Dimethyl hex-2-enedioate CAS No. 70353-99-0

(E)-Dimethyl hex-2-enedioate

Cat. No. B3279947
CAS RN: 70353-99-0
M. Wt: 172.18 g/mol
InChI Key: QPFMISCWBTXLFC-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-Dimethyl hex-2-enedioate”, also known as trans-2-Hexenedioic acid or (E)-hex-2-enedioic acid, belongs to the class of organic compounds known as medium-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms .


Molecular Structure Analysis

The molecular formula of “(E)-Dimethyl hex-2-enedioate” is C6H8O4 . Its average mass is 144.125 Da and its monoisotopic mass is 144.042252 Da .


Physical And Chemical Properties Analysis

“(E)-Dimethyl hex-2-enedioic acid” has a molecular formula of C6H8O4 . Its average molecular weight is 144.1253, and its monoisotopic molecular weight is 144.042258744 .

Scientific Research Applications

Synthesis and Reactivity

  • α(δ')-Michael Addition of Alkyl Amines : Chavan et al. (2013) explored the direct nucleophilic addition of alkyl amines to dimethyl (E)-hex-2-en-4-ynedioate, leading to α,β-dehydroamino acid derivatives. This study highlights its use in synthesizing specific stereoisomers of dimethyl (2-alkylamino)-muconic ester (Chavan, Deng, & Chuang, 2013).

  • Homogeneous Catalytic Dicarbonylation : A study by Chan (1989) discussed the catalytic dicarbonylation of 1,4-dimethoxy-2-butene, yielding high yields of dimethyl hex-3-enedioate. This research underscores its potential in catalytic reactions (Chan, 1989).

  • Organocatalytic Tail-to-Tail Dimerization : Matsuoka et al. (2011) achieved selective dimerization of methyl methacrylate, mediated by an N-heterocyclic carbene catalyst, to produce dimethyl 2,5-dimethyl-2-hexenedioate. This study presents its application in creating specific chemical structures (Matsuoka et al., 2011).

Chemical Synthesis and Analysis

  • Synthesis of Stereoisomers : Roberge and Deslongchamps (1989) synthesized (Z)- and (E)-3,4-dimethyl-hex-3-ene-1,6-diols, which demonstrates its utility in producing complex organic compounds (Roberge & Deslongchamps, 1989).

  • Reactions with Arylaldehydes and N-sulfonated Imines : Li and Shi (2003) investigated reactions of arylaldehydes and N-sulfonated imines with dimethyl acetylenedicarboxylate, showing its role in forming (E)-2-aryl-but-2-enedioic acid dimethyl ester (Li & Shi, 2003).

properties

IUPAC Name

dimethyl (E)-hex-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3,5H,4,6H2,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFMISCWBTXLFC-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Dimethyl hex-2-enedioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-Dimethyl hex-2-enedioate
Reactant of Route 2
Reactant of Route 2
(E)-Dimethyl hex-2-enedioate
Reactant of Route 3
Reactant of Route 3
(E)-Dimethyl hex-2-enedioate
Reactant of Route 4
Reactant of Route 4
(E)-Dimethyl hex-2-enedioate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(E)-Dimethyl hex-2-enedioate
Reactant of Route 6
Reactant of Route 6
(E)-Dimethyl hex-2-enedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.